molecular formula C12H20N2S B13285428 [2-(Piperidin-1-yl)ethyl](thiophen-2-ylmethyl)amine

[2-(Piperidin-1-yl)ethyl](thiophen-2-ylmethyl)amine

Cat. No.: B13285428
M. Wt: 224.37 g/mol
InChI Key: SNWMTKDOHHHWBF-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)ethylamine is an organic compound that features a piperidine ring and a thiophene ring connected by an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)ethylamine typically involves the reaction of piperidine with 2-(bromomethyl)thiophene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-(Piperidin-1-yl)ethylamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The piperidine ring is a common motif in many bioactive molecules, and the thiophene ring can enhance the compound’s binding affinity to biological targets .

Medicine

In medicinal chemistry, 2-(Piperidin-1-yl)ethylamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. The combination of piperidine and thiophene rings can impart unique characteristics to the resulting materials .

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)ethylamine is not fully understood. it is believed to interact with specific molecular targets through its piperidine and thiophene moieties. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)ethylmethylamine: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(Morpholin-4-yl)ethylamine: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 2-(Piperidin-1-yl)ethylamine lies in its combination of piperidine and thiophene rings. This dual functionality can provide enhanced binding affinity and specificity in biological systems, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

2-piperidin-1-yl-N-(thiophen-2-ylmethyl)ethanamine

InChI

InChI=1S/C12H20N2S/c1-2-7-14(8-3-1)9-6-13-11-12-5-4-10-15-12/h4-5,10,13H,1-3,6-9,11H2

InChI Key

SNWMTKDOHHHWBF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNCC2=CC=CS2

Origin of Product

United States

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